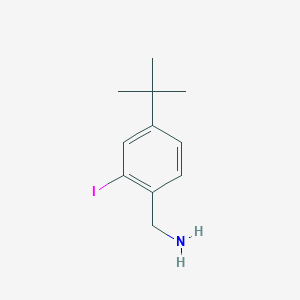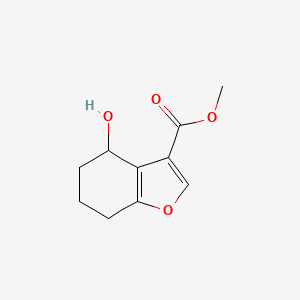
2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features two diethylamino groups attached to a central 2,5-bis(1-oxapropyl) framework, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) typically involves the reaction of diethylamine with a suitable precursor under controlled conditions. One common method involves the use of a 2,5-dihydroxy compound as the starting material, which undergoes a series of reactions including alkylation and amination to introduce the diethylamino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biological systems, particularly in understanding the interactions of diethylamino groups with biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) exerts its effects involves interactions with various molecular targets. The diethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their behavior and function. These interactions can modulate biological pathways and chemical reactions, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Bis[2-(N,N-dimethylamino)ethyl] ether: Similar in structure but with dimethylamino groups instead of diethylamino groups.
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene: Contains additional bromine atoms, leading to different reactivity and applications.
Uniqueness
2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) is unique due to its specific arrangement of diethylamino groups and the central 2,5-bis(1-oxapropyl) framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C18H30Br2N2O2 |
|---|---|
Peso molecular |
466.3 g/mol |
Nombre IUPAC |
2-[2,5-dibromo-4-[2-(diethylamino)ethoxy]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C18H30Br2N2O2/c1-5-21(6-2)9-11-23-17-13-16(20)18(14-15(17)19)24-12-10-22(7-3)8-4/h13-14H,5-12H2,1-4H3 |
Clave InChI |
RQPXRXPJIVYPFJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=CC(=C(C=C1Br)OCCN(CC)CC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)
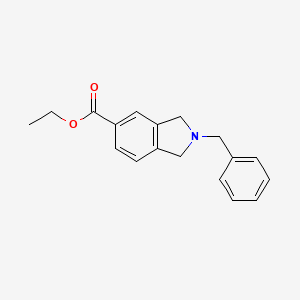


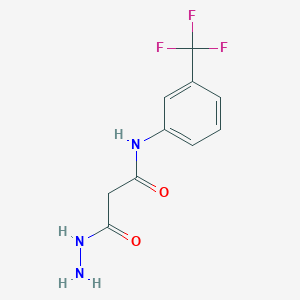
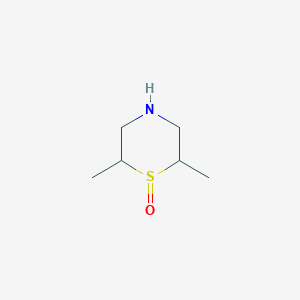
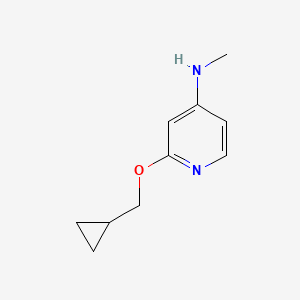

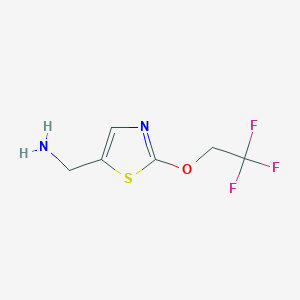
![(7,7'-Dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12836459.png)

![(5AR,10bS)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12836466.png)
